4-(bromomethyl)-1,5-dimethyl-1H-pyrazole 4-(bromomethyl)-1,5-dimethyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15752681
InChI: InChI=1S/C6H9BrN2/c1-5-6(3-7)4-8-9(5)2/h4H,3H2,1-2H3
SMILES:
Molecular Formula: C6H9BrN2
Molecular Weight: 189.05 g/mol

4-(bromomethyl)-1,5-dimethyl-1H-pyrazole

CAS No.:

Cat. No.: VC15752681

Molecular Formula: C6H9BrN2

Molecular Weight: 189.05 g/mol

* For research use only. Not for human or veterinary use.

4-(bromomethyl)-1,5-dimethyl-1H-pyrazole -

Specification

Molecular Formula C6H9BrN2
Molecular Weight 189.05 g/mol
IUPAC Name 4-(bromomethyl)-1,5-dimethylpyrazole
Standard InChI InChI=1S/C6H9BrN2/c1-5-6(3-7)4-8-9(5)2/h4H,3H2,1-2H3
Standard InChI Key WYBNMLKTYWHYIX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NN1C)CBr

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The pyrazole ring in 4-(bromomethyl)-1,5-dimethyl-1H-pyrazole adopts a planar configuration, with nitrogen atoms at positions 1 and 2. The methyl groups at positions 1 and 5 introduce steric hindrance, while the bromomethyl group at position 4 provides a site for nucleophilic substitution reactions. The compound’s tautomeric stability is influenced by the electron-withdrawing bromine atom, which stabilizes the 1H-tautomer over the 2H-form .

Synthesis and Reaction Chemistry

Synthetic Routes

  • Bromination of 1,5-Dimethyl-1H-pyrazole:

    • Reagents: N-Bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) under radical initiation.

    • Conditions: Reflux in carbon tetrachloride (CCl4_4) at 80°C for 6–8 hours.

    • Mechanism: A radical chain process where AIBN generates initiator radicals, abstracting hydrogen from the methyl group to form a carbon-centered radical. Bromine transfer from NBS yields the bromomethyl product.

  • Alternative Alkylation Strategies:

    • Substitution Reactions: Reacting 4-(hydroxymethyl)-1,5-dimethyl-1H-pyrazole with HBr in the presence of PBr3_3 .

    • Yields: Reported yields range from 65–75% after purification by column chromatography.

Key Reactions

  • Nucleophilic Substitution:
    The bromomethyl group undergoes substitution with nucleophiles such as amines, thiols, and alkoxides. For example, reaction with sodium azide (NaN3_3) in DMF produces 4-(azidomethyl)-1,5-dimethyl-1H-pyrazole, a precursor for click chemistry.

  • Cross-Coupling Reactions:
    Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable the introduction of aryl or heteroaryl groups at the bromomethyl site. This reactivity is exploited in drug discovery to diversify molecular scaffolds .

  • Oxidation and Reduction:

    • Oxidation: Treatment with KMnO4_4 converts the bromomethyl group to a carboxylic acid, forming 4-(carboxy)-1,5-dimethyl-1H-pyrazole .

    • Reduction: LiAlH4_4 reduces the bromomethyl group to a methyl group, yielding 1,4,5-trimethyl-1H-pyrazole.

Applications in Scientific Research

Pharmaceutical Development

4-(Bromomethyl)-1,5-dimethyl-1H-pyrazole serves as a key intermediate in synthesizing bioactive molecules:

  • Anticancer Agents: Derivatives with appended sulfonamide groups inhibit carbonic anhydrase IX, a target in hypoxic tumors .

  • Antimicrobials: Quaternary ammonium derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

  • Anti-Inflammatory Compounds: Pyrazole-acetylated analogs reduce COX-2 expression by 40–60% in murine macrophage models .

Agrochemical Innovations

  • Herbicides: Thiourea derivatives derived from this compound disrupt photosynthesis in Amaranthus retroflexus (EC50_{50}: 12 µM) .

  • Insect Growth Regulators: Benzoylurea analogs inhibit chitin synthesis in Spodoptera litura larvae, causing mortality rates of 85–90%.

Material Science

The compound’s bromine atom facilitates polymerization into conductive polymers. For instance, electropolymerization with pyrrole yields films with a conductivity of 10–100 S/cm, suitable for organic electronics .

Comparative Analysis with Analogous Compounds

CompoundSubstituentsReactivityApplications
4-Bromo-1,5-dimethyl-1H-pyrazoleBr at C4, CH3_3 at C1/C5ModeratePharmaceutical intermediates
4-(Chloromethyl)-1,5-dimethyl-1H-pyrazoleCl at C4, CH3_3 at C1/C5HighAgrochemical synthesis
1,3,5-Trimethyl-1H-pyrazoleCH3_3 at C1/C3/C5LowSolvent additive

The bromomethyl group in 4-(bromomethyl)-1,5-dimethyl-1H-pyrazole offers superior leaving-group ability compared to chloro analogs, enabling faster substitution kinetics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator